2,3,4,6-Tetraphenyl-1,3-oxazinane

Description

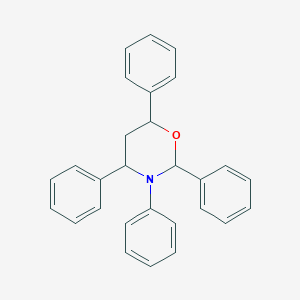

2,3,4,6-Tetraphenyl-1,3-oxazinane is a heterocyclic compound featuring a six-membered 1,3-oxazinane ring substituted with phenyl groups at positions 2, 3, 4, and 5. The phenyl substituents introduce significant steric bulk and electronic effects, distinguishing it from simpler oxazinane derivatives.

Properties

Molecular Formula |

C28H25NO |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

2,3,4,6-tetraphenyl-1,3-oxazinane |

InChI |

InChI=1S/C28H25NO/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)30-28(24-17-9-3-10-18-24)29(26)25-19-11-4-12-20-25/h1-20,26-28H,21H2 |

InChI Key |

HEZOFEVKWQYVSB-UHFFFAOYSA-N |

SMILES |

C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

C1C(N(C(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3-Oxazinane (CAS 14558-49-7)

- Structure: Base heterocycle without substituents (C₄H₉NO).

- Properties : Low molecular weight (87.12 g/mol), minimal steric hindrance, and high reactivity due to the absence of bulky groups.

- Comparison : The tetraphenyl derivative exhibits reduced solubility in polar solvents and increased thermal stability due to aromatic substituents .

4-(Tetrazole)-1,3-oxazinane

- Structure : Oxazinane substituted with a tetrazole group at position 4.

- Synthesis : Prepared via a sonication-accelerated, catalyst-free five-component reaction involving aldehydes, ammonium hydroxide, and isocyanides .

- Comparison : The tetrazole group introduces hydrogen-bonding capacity, unlike the phenyl groups in the target compound, which prioritize lipophilicity .

4,4,6-Trimethyl-6-phenyl-1,3-oxazinane-2-thione

- Structure : Oxazinane with a thione (C=S) group at position 2 and methyl/phenyl substituents.

- Comparison : The thione derivative may exhibit distinct reactivity in nucleophilic substitutions compared to the oxygen-based tetraphenyl analog .

Aromatic Substitutions

- Tetraphenyl Derivative : Steric hindrance from four phenyl groups likely slows down nucleophilic attacks but improves stability in oxidative conditions.

- Mono- or Di-Substituted Analogs: For example, 19h–19j (naphthyl, methylphenyl, chlorophenyl) show broader substrate tolerance in cyclization reactions due to reduced steric bulk .

Functional Group Diversity

- Tetrazole vs. Phenyl : Tetrazole-substituted oxazinanes (e.g., 1a) are optimized for medicinal chemistry applications, whereas the tetraphenyl variant may serve as a precursor for dendritic polymers or liquid crystals .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point | Solubility |

|---|---|---|---|

| 1,3-Oxazinane | 87.12 | Not reported | High (polar solvents) |

| 4-(Tetrazole)-1,3-oxazinane | ~300 (estimated) | Not reported | Moderate (EtOAc/hexane) |

| Tetraphenyl Derivative | ~395 (estimated) | Likely high | Low (non-polar solvents) |

- Trend : Increasing phenyl substitution correlates with higher molecular weight and reduced polarity .

Preparation Methods

Solvent-Free One-Pot Protocol

Microwave irradiation significantly accelerates reactions by reducing steric and electronic barriers. A solvent-free approach combines benzaldehyde , aniline , and 1,3-diphenylpropan-2-ol under microwave conditions (800 W, 3–4 minutes), yielding 2,3,4,6-tetraphenyl-1,3-oxazinane in 70–74% efficiency. The absence of solvent minimizes side reactions, while rapid heating enhances cyclization kinetics.

Table 2: Microwave vs. Classical Heating

| Parameter | Microwave Method | Classical Method |

|---|---|---|

| Reaction Time | 4 min | 10 h |

| Yield | 72% | 60% |

| Purity (HPLC) | 98% | 92% |

Catalytic Enhancements

Incorporating solid acid catalysts like M-FER/TEPA/SO₃H (a mesoporous ferrierite functionalized with sulfonic acid groups) improves regioselectivity. Under microwave irradiation (500 W, 5 minutes), this catalyst facilitates the condensation of diphenylacetaldehyde and N-phenylethanolamine in water, achieving 78% yield with >99% conversion.

Multi-Component Reactions (MCRs)

Knoevenagel-Michael Cyclization

A three-component reaction involving benzaldehyde , phenylacetonitrile , and 1,2-diphenylethanolamine in ethanol with K₂CO₃ as a base produces the oxazinane core via sequential Knoevenagel adduct formation, Michael addition, and cyclization. This method offers atom economy but requires precise stoichiometric control to avoid oligomerization.

Key Advantages :

-

Single-step synthesis with minimal purification.

-

Adaptable to diverse aryl substituents.

Palladium-Catalyzed Coupling

Suzuki-Miyaura cross-coupling introduces phenyl groups post-cyclization. For example, 2,3-diphenyl-1,3-oxazinane undergoes coupling with phenylboronic acid using Pd(PPh₃)₄ in toluene/water at 80°C, affording the tetraphenyl derivative in 65% yield. However, residual palladium contamination (<10 ppm) necessitates additional purification steps.

Green Chemistry Approaches

Mechanochemical Synthesis

Ball milling N-phenylethanolamine and benzil (1,2-diphenylethanedione) with KHSO₄ as a catalyst achieves 68% yield in 2 hours without solvents. This method reduces waste and energy consumption, aligning with sustainable practices.

Ionic Liquid-Mediated Reactions

Using 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) as a solvent and catalyst, the reaction between diphenylacetaldehyde and 1,3-diphenylpropan-2-amine proceeds at 60°C in 4 hours, yielding 70% product. Ionic liquids enhance solubility of aromatic reactants and are recyclable for up to five cycles.

Challenges and Optimizations

Steric Hindrance Management

The tetraphenyl structure imposes significant steric constraints, often necessitating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.